2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide, also known as MTIQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and neurological disorders.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have also been associated with analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential use in treating various bacterial and fungal infections.
Antiviral Activity
Some thiazole compounds have shown antiviral activity . This could potentially make them useful in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . This suggests potential use in cancer treatment. For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This suggests potential use in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Diuretic Activity
Thiazole compounds have shown diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and heart failure.
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Quinolines also have a wide range of biological activities and are used in many medicinal drugs.
Mode of Action
Thiazoles and quinolines generally interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with cellular receptors .
Biochemical Pathways
Without specific information on “2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles and quinolines are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazoles and quinolines, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazoles and quinolines can have a variety of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-21-18(11-26-12)14-7-3-5-9-17(14)23-20(25)15-10-19(24)22-16-8-4-2-6-13(15)16/h2-11H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUKNWJRMTUGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.